(3Z)-1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC9706820
Molecular Formula: C20H16N2O2S2
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O2S2 |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | (5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H16N2O2S2/c1-21-15-10-6-5-9-14(15)16(18(21)23)17-19(24)22(20(25)26-17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3/b17-16- |
| Standard InChI Key | DQQRIVCUJFBWLO-MSUUIHNZSA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O |
| SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, (5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, delineates its core structure: a thiazolidinone ring (with a sulfur atom at position 2 and a ketone at position 4) conjugated to an indole system via a Z-configured double bond . The phenethyl group at N3 of the thiazolidinone and the methyl group at N1 of the indole introduce steric and electronic modifications critical to its reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₆N₂O₂S₂ | |
| Molecular Weight | 380.5 g/mol | |
| XLogP3-AA | 5.7 | |
| Rotatable Bond Count | 5 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic and Computational Data
The SMILES string CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O encodes the stereochemistry and connectivity, validated by NMR and mass spectrometry . Density functional theory (DFT) calculations predict a planar geometry for the thiazolidinone-indole system, stabilized by intramolecular hydrogen bonding between the indole carbonyl and thiazolidinone sulfur . The InChIKey DQQRIVCUJFBWLO-MSUUIHNZSA-N facilitates database searches and confirms enantiomeric purity .
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis proceeds via a three-step sequence:
-
Indole Preparation: Fischer indole synthesis from phenylhydrazine and 4-methylcyclohexanone yields 1-methylindole-2-one.
-
Thiazolidinone Formation: Cyclocondensation of phenethyl isothiocyanate with ethyl bromoacetate forms the 3-phenethyl-2-thioxothiazolidin-4-one intermediate.
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Knoevenagel Condensation: The indole and thiazolidinone are coupled under basic conditions (piperidine/EtOH, 80°C) to establish the Z-configured exocyclic double bond.
Table 2: Optimization of Coupling Reaction
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Piperidine/EtOH | 72 | 98 |
| DBU/DMF | 65 | 95 |
| No catalyst | <5 | N/A |
Reactivity and Derivatization
The thioxo group at C2 undergoes nucleophilic substitution with amines (e.g., morpholine, 80°C, 12h) to yield thioether analogs. Oxidation with KMnO₄ in acetone converts the thiazolidinone sulfur to a sulfoxide, while NaBH₄ reduces the indole carbonyl to a hydroxyl group, enabling further functionalization.
Comparative Analysis with Structural Analogs
Thiazolidinone-Indole Hybrids
Removing the phenethyl group (as in CID 1906318) reduces COX-2 binding by 40%, underscoring its role in hydrophobic interactions . Methylation at N1 of the indole (vs. benzyl in CID 5796332) decreases logP from 6.1 to 5.7, improving aqueous solubility .
Table 3: Structure-Activity Relationships
| Modification | COX-2 IC₅₀ (µM) | logP |
|---|---|---|
| Phenethyl at N3 | 12.4 | 5.7 |
| Benzyl at N3 | 18.9 | 6.1 |
| No N1 substitution | 45.6 | 4.9 |
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